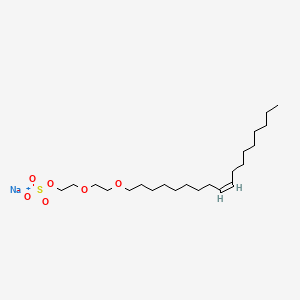
Sodium (Z)-2-(2-(octadec-9-enyloxy)ethoxy)ethyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium (Z)-2-(2-(octadec-9-enyloxy)ethoxy)ethyl sulphate is a synthetic organic compound commonly used in various industrial and scientific applications. This compound is known for its surfactant properties, making it useful in formulations requiring emulsification, detergency, and foaming.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (Z)-2-(2-(octadec-9-enyloxy)ethoxy)ethyl sulphate typically involves the reaction of octadec-9-enol with ethylene oxide to form (Z)-2-(2-(octadec-9-enyloxy)ethoxy)ethanol. This intermediate is then sulfated using sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity. The process involves continuous monitoring and optimization of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium (Z)-2-(2-(octadec-9-enyloxy)ethoxy)ethyl sulphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfate group to a sulfide or thiol.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Applications De Recherche Scientifique
Sodium (Z)-2-(2-(octadec-9-enyloxy)ethoxy)ethyl sulphate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in cell lysis buffers and protein extraction protocols.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and foaming agents.
Mécanisme D'action
The mechanism by which Sodium (Z)-2-(2-(octadec-9-enyloxy)ethoxy)ethyl sulphate exerts its effects is primarily through its surfactant properties. It reduces surface tension, allowing for better mixing and interaction of different phases. The molecular targets include lipid membranes and proteins, where it can disrupt or stabilize structures depending on the concentration and conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium dodecyl sulfate: Another widely used surfactant with similar properties but a shorter alkyl chain.
Sodium lauryl ether sulfate: Contains ethoxy groups like Sodium (Z)-2-(2-(octadec-9-enyloxy)ethoxy)ethyl sulphate but with a different alkyl chain length and structure.
Propriétés
Numéro CAS |
85153-72-6 |
|---|---|
Formule moléculaire |
C22H43NaO6S |
Poids moléculaire |
458.6 g/mol |
Nom IUPAC |
sodium;2-[2-[(Z)-octadec-9-enoxy]ethoxy]ethyl sulfate |
InChI |
InChI=1S/C22H44O6S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-19-20-27-21-22-28-29(23,24)25;/h9-10H,2-8,11-22H2,1H3,(H,23,24,25);/q;+1/p-1/b10-9-; |
Clé InChI |
BMOOYYHLFXDSNF-KVVVOXFISA-M |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCOCCOCCOS(=O)(=O)[O-].[Na+] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCOCCOCCOS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


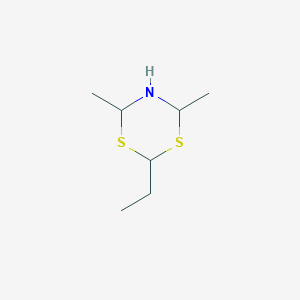

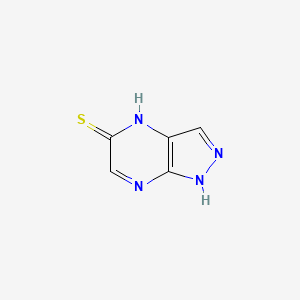
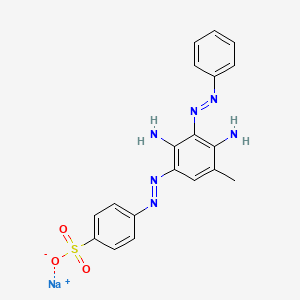
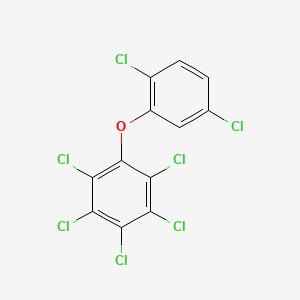
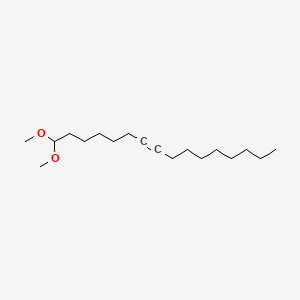
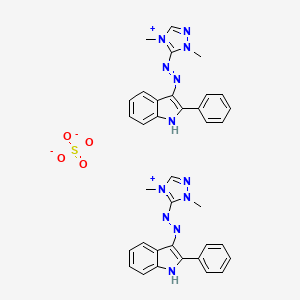
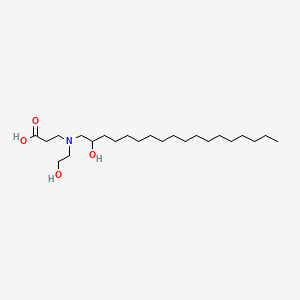
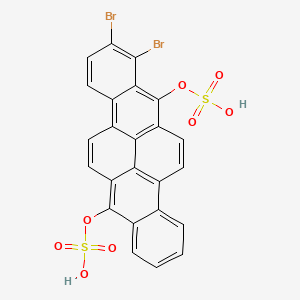
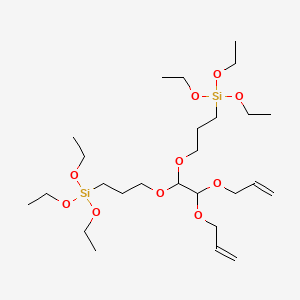
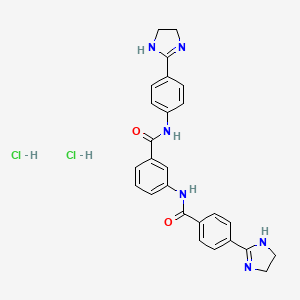
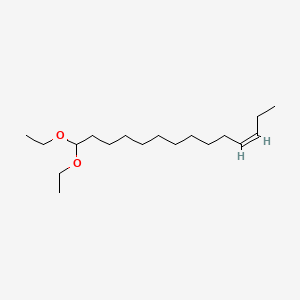
![Methyl 4-(carbamoyl)-4-[(4-fluorophenyl)amino]piperidine-1-carboxylate](/img/structure/B12689206.png)

